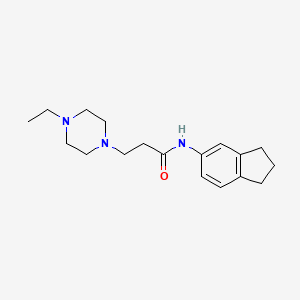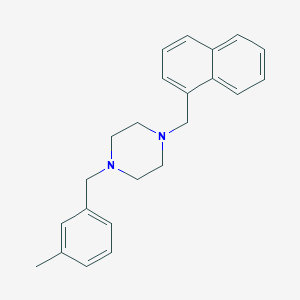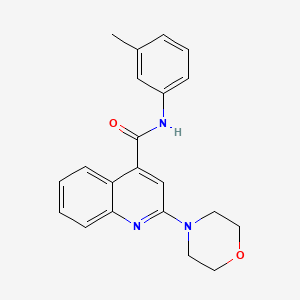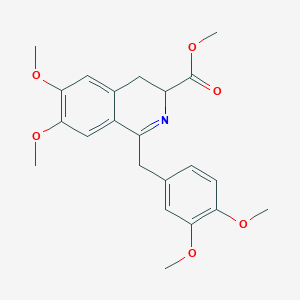
N-(2,3-dihydro-1H-inden-5-yl)-3-(4-ethylpiperazin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-3-(4-ethylpiperazin-1-yl)propanamide is a synthetic organic compound that features a complex structure combining an indane moiety with a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-3-(4-ethylpiperazin-1-yl)propanamide typically involves multiple steps:
Formation of the Indane Moiety: The indane structure can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic ring undergoes alkylation with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Piperazine Derivative Synthesis: The piperazine ring is often synthesized through the reaction of ethylenediamine with an appropriate dihaloalkane, followed by alkylation with ethyl halide to introduce the ethyl group.
Amide Bond Formation: The final step involves coupling the indane derivative with the piperazine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-5-yl)-3-(4-ethylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indane moiety can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the ethyl group can be replaced with other alkyl or aryl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Indanone or indane carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-5-yl)-3-(4-ethylpiperazin-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.
Biological Studies: The compound is used in research to understand its interaction with various biological targets, including neurotransmitter receptors and enzymes.
Pharmacology: It is investigated for its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME) profiles.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as a building block in drug development.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-3-(4-ethylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets in the brain:
Neurotransmitter Receptors: It may act as an agonist or antagonist at various neurotransmitter receptors, such as serotonin, dopamine, and norepinephrine receptors.
Enzyme Inhibition: The compound could inhibit enzymes involved in neurotransmitter metabolism, thereby increasing the levels of neurotransmitters in the synaptic cleft.
Signal Transduction Pathways: It may modulate intracellular signaling pathways, affecting neuronal function and behavior.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methylpiperazin-1-yl)propanamide: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.
N-(2,3-dihydro-1H-inden-5-yl)-3-(4-phenylpiperazin-1-yl)propanamide: Contains a phenyl group on the piperazine ring, potentially altering its pharmacological profile.
Uniqueness
N-(2,3-dihydro-1H-inden-5-yl)-3-(4-ethylpiperazin-1-yl)propanamide is unique due to the specific combination of the indane and ethylpiperazine moieties, which may confer distinct pharmacological properties compared to its analogs. This uniqueness can result in different receptor binding affinities, metabolic stability, and overall therapeutic potential.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H27N3O |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-3-(4-ethylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C18H27N3O/c1-2-20-10-12-21(13-11-20)9-8-18(22)19-17-7-6-15-4-3-5-16(15)14-17/h6-7,14H,2-5,8-13H2,1H3,(H,19,22) |
InChI Key |
FCRIYCGQGOJUAY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC3=C(CCC3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Phenyl-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B10885105.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide](/img/structure/B10885106.png)
methanone](/img/structure/B10885110.png)
![(2,6-Dimethoxyphenyl)[4-(4-ethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10885118.png)
![4-[2-(4-Hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-acetylamino]-benzoic acid](/img/structure/B10885122.png)
![3-methoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B10885126.png)
![{Benzene-1,4-diylbis[oxy(3-nitrobenzene-4,1-diyl)]}bis[(4-nitrophenyl)methanone]](/img/structure/B10885127.png)
![3-amino-1-(3-nitrophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B10885128.png)


